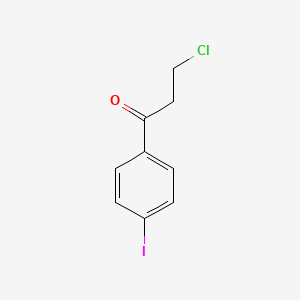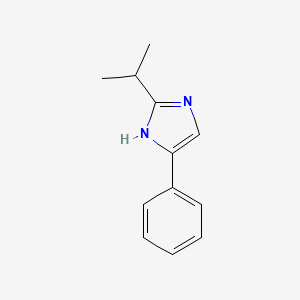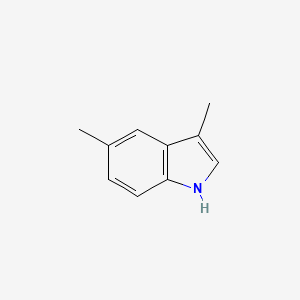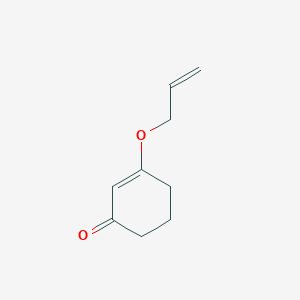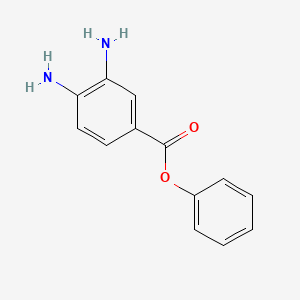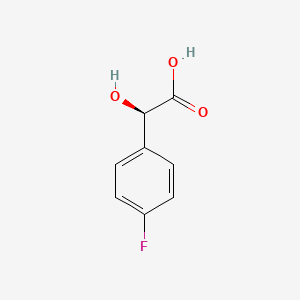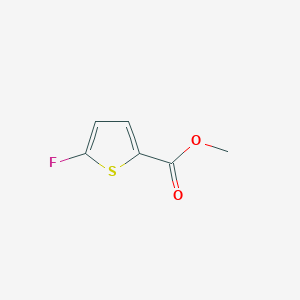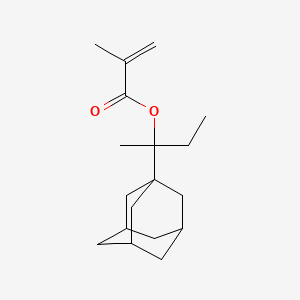
2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-” is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol. It is a derivative of nicotinic acid and has been used in the prevention and treatment of cancer by activating the RUNX3 gene .
Synthesis Analysis
The synthesis of 2-Pyridinecarboxamide can be achieved from 2-picoline through a two-step reaction . Initially, 2-picoline is converted into 2-cyanopyridine by ammoxidation in a stainless-steel fixed-bed reactor at 370°C with V2O5 loaded on TiO2 as a catalyst . The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using MnO2 as an oxidant at 70°C .Molecular Structure Analysis
The crystal packing of 2-Pyridinecarboxamide is stabilized primarily by hydrogen bonding and, in some cases, through π–π stacking interactions . The analysis of crystal structures reveals the existence of the characteristic heterosynthons with the binding motif 2 2 (8) (primary amide-carboxilic acid) between pyridinecarboxamide molecules and the acid . Other synthons involve hydrogen bonds such as (carboxyl)O-H···N (pyridine) and (hydroxyl)O-H···N (pyridine) .Chemical Reactions Analysis
The oxidation pathway of picolinamide by a gram-negative rod has been elucidated . Results showed that under high pH conditions, whole cells could release 2,5-dihydroxypyridine into culture supernatants . Moreover, sodium arsenite was able to cause whole cells to accumulate 6-hydroxypicolinate in the culture media . In addition, whole cells were found to oxidize picolinamide, without lag . It was also found that cell-free extracts could convert picolinamide into picolinate, and hydroxylate picolinate into 6-hydroxypicolinate .Orientations Futures
The field of crystal engineering, which includes the study of compounds like “2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-”, has become increasingly interesting for both academic and industrial pharmaceutical researchers . This is due to its ability to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients, without altering their chemical structure and thus maintaining their therapeutic activity . With new guidelines from the United States Food and Drug Administration and the European Medicines Agency regulating co-crystals, the development of pharmaceutical co-crystals has gained considerable momentum .
Propriétés
Numéro CAS |
321598-07-6 |
|---|---|
Formule moléculaire |
C9H7N3O2S |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14) |
Clé InChI |
WSWKSTZDYDQRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




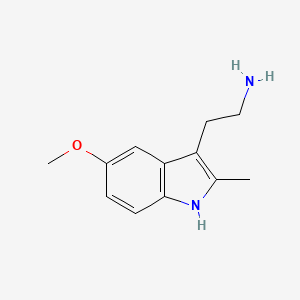

![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)
